molecular formula C12H11N5O B13985594 2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one CAS No. 116027-14-6

2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one

Cat. No.: B13985594
CAS No.: 116027-14-6
M. Wt: 241.25 g/mol
InChI Key: WHPHEZFXZWAIBT-UHFFFAOYSA-N
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Description

2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one is a heterocyclic compound that features an imidazole ring fused with an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one typically involves the reaction of 4-imidazol-1-ylaniline with a suitable imidazole derivative under controlled conditions. One common method involves the use of acyl or sulfonyl chlorides in the presence of triethylamine (TEA) to facilitate the formation of the desired product . The reaction conditions often require heating and the use of solvents such as dichloromethane or ethanol to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and ensure consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The imidazole ring allows for substitution reactions, particularly at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced nitrogen functionalities.

Scientific Research Applications

2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, thereby modulating their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes or blocking receptor sites, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one is unique due to its specific fusion of the imidazole and aniline rings, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

116027-14-6

Molecular Formula

C12H11N5O

Molecular Weight

241.25 g/mol

IUPAC Name

2-(4-imidazol-1-ylanilino)-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C12H11N5O/c18-11-7-14-12(16-11)15-9-1-3-10(4-2-9)17-6-5-13-8-17/h1-6,8H,7H2,(H2,14,15,16,18)

InChI Key

WHPHEZFXZWAIBT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=N1)NC2=CC=C(C=C2)N3C=CN=C3

Origin of Product

United States

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